

# An In-depth Technical Guide to the Tyr-Leu TFA Peptide

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## Compound of Interest

Compound Name: Tyrosylleucine TFA

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## Introduction

The dipeptide Tyrosyl-Leucine (Tyr-Leu), commonly available as its trifluoroacetate (TFA) salt, is a bioactive peptide with significant potential in neuroscience and pharmacology. Arising from the sequence of two essential amino acids, tyrosine and leucine, this peptide has demonstrated notable antidepressant-like and anxiolytic-like activities in preclinical studies. Its mechanism of action, while not fully elucidated, appears to modulate key neurotransmitter systems, making it a compelling subject for further investigation in the development of novel therapeutics for mood and anxiety disorders. This document provides a comprehensive overview of the structure, properties, synthesis, and biological activities of Tyr-Leu TFA, intended for researchers and professionals in the field of drug development.

## Structure and Physicochemical Properties

The Tyr-Leu dipeptide consists of a tyrosine residue N-terminally linked to a leucine residue via a peptide bond. The trifluoroacetate salt form is a consequence of the common use of trifluoroacetic acid in the final cleavage and purification steps of solid-phase peptide synthesis.

## Chemical Structure

- IUPAC Name: (2S)-2-[[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

- Sequence: Tyr-Leu (YL)
- Molecular Formula (Tyr-Leu): C<sub>15</sub>H<sub>22</sub>N<sub>2</sub>O<sub>4</sub>[\[1\]](#)
- Molecular Formula (Tyr-Leu TFA): C<sub>17</sub>H<sub>23</sub>F<sub>3</sub>N<sub>2</sub>O<sub>6</sub>

## Physicochemical Data

The following table summarizes the key physicochemical properties of the Tyr-Leu peptide and its TFA salt.

| Property                  | Value (Tyr-Leu)                  | Value (Tyr-Leu TFA)                         | Reference                               |
|---------------------------|----------------------------------|---|---|
| Molecular Weight          | 294.35 g/mol <a href="#">[1]</a> | 408.37 g/mol                                |   |
| Isoelectric Point (pI)    | ~5.67 (Calculated)               | Not Applicable                              | <a href="#">[2]</a> <a href="#">[3]</a> |
| pKa (α-carboxyl)          | ~2.20                            | Not Applicable                              | <a href="#">[2]</a>                     |
| pKa (α-amino)             | ~9.11                            | Not Applicable                              |   |
| pKa (Tyrosine side chain) | ~10.07                           | Not Applicable                              |   |
| Solubility                | Soluble in DMSO                  | Soluble in DMSO (100 mg/mL with sonication) |   |

## Biological Properties and Activity

Preclinical studies have highlighted the neuromodulatory effects of the Tyr-Leu dipeptide, demonstrating its potential as both an antidepressant and an anxiolytic agent.

### Antidepressant-Like Activity

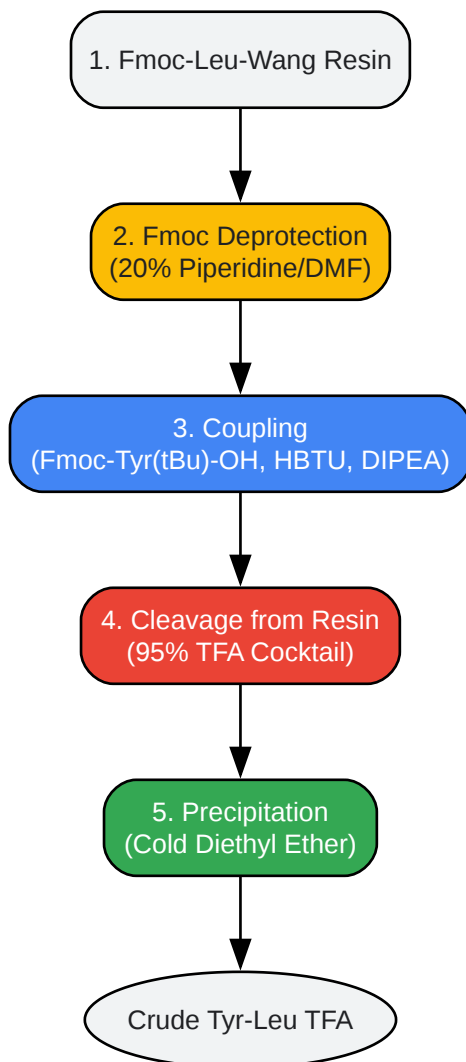
Studies in murine models have shown that Tyr-Leu exhibits potent antidepressant-like activity. Administration of the peptide, whether orally, intraperitoneally, or intracerebroventricularly, has been shown to be effective in the forced swim test and tail suspension test, two standard behavioral assays for screening antidepressant efficacy. A key finding is that Tyr-Leu's mechanism appears to be independent of Brain-Derived Neurotrophic Factor (BDNF), a

common pathway for many antidepressant drugs. Instead, its activity is associated with an increase in c-Fos expression, a marker of neuronal activity, and enhanced proliferation of hippocampal progenitor cells.

## Anxiolytic-Like Activity

Tyr-Leu has also demonstrated significant, dose-dependent anxiolytic-like activity in mice, comparable to the effects of diazepam. This activity was observed in the elevated plus-maze test. Interestingly, while the anxiolytic effects of Tyr-Leu are inhibited by antagonists of serotonin 5-HT<sub>1A</sub>, dopamine D<sub>1</sub>, and GABA<sub>A</sub> receptors, the peptide itself does not show direct binding affinity for these receptors. This suggests an indirect mechanism of action, potentially involving the modulation of these neurotransmitter systems.

The following diagram illustrates the proposed indirect signaling pathway for the anxiolytic-like effects of Tyr-Leu.



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